REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Cl:13][C:14]1[C:15]([F:21])=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[C:22]([Si:26](Cl)([CH3:28])[CH3:27])([CH3:25])([CH3:24])[CH3:23].[Cl-].[NH4+]>C1COCC1.O.C(=O)(O)[O-].[Na+]>[Si:26]([C:19]1[C:18]([F:20])=[CH:17][N:16]=[C:15]([F:21])[C:14]=1[Cl:13])([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:28])[CH3:27] |f:4.5,8.9|
|
Name
|
|
Quantity
|
108.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
298.4 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
1.205 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
95.963 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)F)F
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
133.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
was added dropwise via cannula over 30 min at such a rate that the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was kept below −15° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −78° C
|
Type
|
CUSTOM
|
Details
|
was kept below −70° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 45 min at −78° C. during which time the solution
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below −70° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 90 minutes, during which time the solution
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1.5 L
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil (187 g)
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography (CombiFlash Companion XL, 1.5 kg column, 0.5-10% ethyl acetate in petroleum ether)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)C1=C(C(=NC=C1F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.8 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |